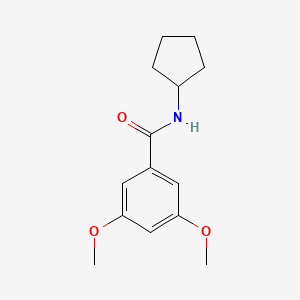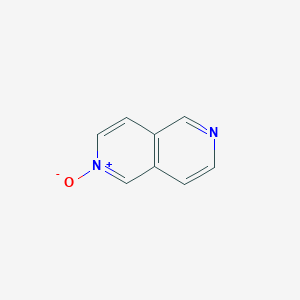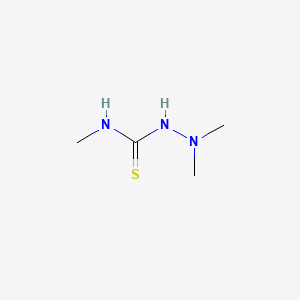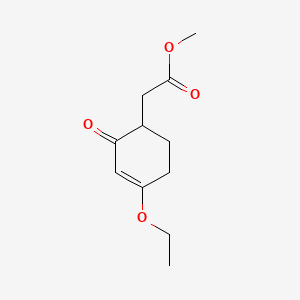
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclohexene, featuring an ethoxy group and an oxo group on the cyclohexene ring, and a methyl ester group attached to the acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the cyclization of esters of 2-acetyl-5-oxohexanoic acid, which can be catalyzed by pyrrolidinium acetate or hydrogen chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency in the final product.
化学反応の分析
Types of Reactions
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other alkoxides can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s oxo and ethoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological activities and influence metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(4-methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate
- Ethyl 4-(2-oxocyclohex-3-ene-1-carboxylate)
- (4-methyl-2-oxocyclohex-3-en-1-yl) acetate
Uniqueness
Methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
methyl 2-(4-ethoxy-2-oxocyclohex-3-en-1-yl)acetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-9-5-4-8(10(12)7-9)6-11(13)14-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
WBQFTEAXYUBQAH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=O)C(CC1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


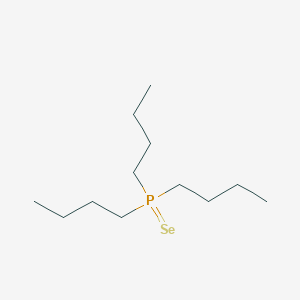

![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)


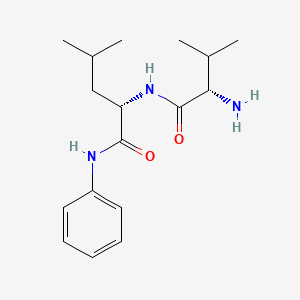

![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)

